7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664124
InChI: InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D
SMILES:
Molecular Formula: C50H52Cl3NO16
Molecular Weight: 1034.3 g/mol

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5

CAS No.:

Cat. No.: VC16664124

Molecular Formula: C50H52Cl3NO16

Molecular Weight: 1034.3 g/mol

* For research use only. Not for human or veterinary use.

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 -

Specification

Molecular Formula C50H52Cl3NO16
Molecular Weight 1034.3 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D
Standard InChI Key ARZHVJDHKCYODM-FSBWUFEJSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

The compound’s IUPAC name, [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, reflects its complex tetracyclic diterpenoid core. Key structural features include:

  • A deuterated benzoyl moiety (C6D5CO\text{C}_{6}\text{D}_{5}\text{CO}) at the C-3' position, which replaces five hydrogen atoms with deuterium .

  • A Troc group (Cl3CCH2OCO\text{Cl}_{3}\text{CCH}_{2}\text{OCO}) at the C-7 hydroxyl, serving as a protective group during synthesis.

  • The canonical SMILES string (CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)...) encodes its stereochemical configuration.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC50H52Cl3NO16\text{C}_{50}\text{H}_{52}\text{Cl}_{3}\text{NO}_{16}
Molecular Weight1034.3 g/mol
Deuterium Substitution5 atoms (C-3' benzoyl group)
PubChem Compound ID71752704

Synthesis and Purification

Multi-Step Synthetic Pathways

The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves sequential modifications to the paclitaxel backbone. Key steps include:

  • Deuteration: Introduction of deuterium into the benzoyl group via acid-catalyzed exchange or specialized deuteration reagents.

  • Troc Protection: Reaction of the C-7 hydroxyl with 2,2,2-trichloroethyl chloroformate to install the Troc group, which prevents undesired side reactions during subsequent steps.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the deuterated product from unlabeled analogs and synthetic intermediates.

Challenges in Deuterated Compound Synthesis

The incorporation of deuterium requires stringent control to avoid isotopic dilution, particularly in the presence of protic solvents . Additionally, the Troc group’s stability under basic conditions necessitates careful selection of deprotection reagents.

Applications in Pharmaceutical Research

Role in Semi-Synthesis of Taxanes

This compound serves as a precursor in the semi-synthesis of paclitaxel and docetaxel, two widely used anticancer agents. The Troc group is selectively removed during synthesis to regenerate the C-7 hydroxyl, while the deuterated benzoyl moiety remains intact for analytical tracking .

Pharmacokinetic and Metabolic Studies

Deuterium labeling enables mass spectrometry-based quantification of paclitaxel derivatives in biological matrices. By distinguishing labeled and unlabeled forms, researchers achieve:

  • Accurate measurements of drug absorption and clearance.

  • Identification of metabolic pathways via isotopic tracing .

Table 2: Comparative Pharmacokinetic Parameters

ParameterPaclitaxel7-{[...]}-d5
Half-life (t₁/₂)3–6 hours3–6 hours
Plasma Protein Binding89–98%89–98%
Metabolic RouteCYP2C8/CYP3A4CYP2C8/CYP3A4

Analytical Characterization

Mass Spectrometric Analysis

The compound’s molecular ion (m/zm/z 1034.3) and deuterium-induced mass shifts facilitate detection in complex mixtures. Fragmentation patterns confirm the retention of deuterium atoms during ionization .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit signal attenuation for deuterated protons, while ¹³C NMR resolves the Troc group’s carbonyl carbon at ~155 ppm.

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